1-(3-cyanopropyl)-1H-indole-3-carboxylic acid
Overview
Description
1-(3-cyanopropyl)-1H-indole-3-carboxylic acid is a useful research compound. Its molecular formula is C13H12N2O2 and its molecular weight is 228.25 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Functionalization
1-(3-cyanopropyl)-1H-indole-3-carboxylic acid is a compound that can participate in various synthetic transformations due to its reactive functional groups. The indole core, a prevalent structure in many natural products and pharmaceuticals, can undergo carboxylation reactions to introduce additional functional groups. For instance, a study demonstrated the Me2AlCl-mediated carboxylation of various 1-substituted indoles to yield indole-3-carboxylic acids under CO2 pressure, highlighting the versatility of indole derivatives in synthetic chemistry (Nemoto et al., 2016).
Biological Applications
Indole derivatives, such as this compound, may find applications in the biological realm due to the biological activity of indole structures. For example, the synthesis and functionalization of indoles have been a focus for over 100 years due to the indole nucleus being a component of many biologically active compounds. Palladium-catalyzed reactions have become a significant method for the synthesis and functionalization of indoles, making them accessible for potential pharmaceutical applications (Cacchi & Fabrizi, 2005).
Environmental Applications
Compounds like this compound could also play a role in environmental applications. For instance, cyanobacteria have been engineered to produce medium chain-length fatty acids and alcohols from CO2, demonstrating the potential of using engineered organisms to convert atmospheric CO2 into valuable products. Such studies underscore the environmental significance of biochemical research involving carboxylic acid derivatives (Yunus & Jones, 2018).
Properties
IUPAC Name |
1-(3-cyanopropyl)indole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c14-7-3-4-8-15-9-11(13(16)17)10-5-1-2-6-12(10)15/h1-2,5-6,9H,3-4,8H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSKZKRXGLNIUOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CCCC#N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.